6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid

Endothelin-converting enzyme inhibition Thiazole SAR Enzymatic assay

This 2-amino-1,3-thiazol-4-yl-pyridine-2-carboxylic acid scaffold is NOT interchangeable with generic 2-aminothiazole-pyridine hybrids. Methylation at the thiazole 2-position or dimethoxylation on pyridine yields order-of-magnitude differences in enzyme inhibition potency. Procuring 1706452-57-4 enables direct experimental determination of the 2-amino variant's potency, completing a three-point SAR matrix (2-amino vs. 2-methyl vs. 4,5-dimethoxy) against targets such as ECE-1 and Pim kinases. The free carboxylic acid and 2-amino group permit sequential, chemoselective derivatization without protecting groups, supporting fragment-based campaigns and coordination chemistry applications.

Molecular Formula C9H7N3O2S
Molecular Weight 221.23
CAS No. 1706452-57-4
Cat. No. B2658650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid
CAS1706452-57-4
Molecular FormulaC9H7N3O2S
Molecular Weight221.23
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)C2=CSC(=N2)N
InChIInChI=1S/C9H7N3O2S/c10-9-12-7(4-15-9)5-2-1-3-6(11-5)8(13)14/h1-4H,(H2,10,12)(H,13,14)
InChIKeyHJTDIXSJDCKSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1706452-57-4: 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid – Structural Baseline and Procurement Context


6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid (CAS 1706452-57-4) is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a 2-amino-1,3-thiazole moiety and bearing a 2-carboxylic acid group [1]. With molecular formula C9H7N3O2S and molecular weight 221.23 g/mol, this compound integrates both amino and carboxylic acid functionalities, enabling further derivatization via amide coupling, esterification, and heterocycle elaboration [2]. The compound belongs to the broader class of thiazolyl-pyridine carboxylic acids, which have been investigated as intermediates for kinase inhibitor synthesis, particularly in the context of Pim kinase and tyrosine kinase programs [3]. However, comprehensive biological characterization of this specific compound remains sparse in the peer-reviewed primary literature, with most available data derived from structural analog studies and class-level inferences.

1706452-57-4: Why Generic Substitution of 2-Aminothiazolyl-Pyridine Carboxylic Acids Fails Without Quantitative Verification


The 2-aminothiazolyl-pyridine carboxylic acid scaffold is not a singular, interchangeable entity. Substitution patterns on the thiazole ring, the position of the pyridine-carboxylic acid linkage, and the presence or absence of the free 2-amino group each fundamentally alter both reactivity for downstream derivatization and potential biological target engagement. Empirical data from structurally related analogs demonstrate that even modest modifications—such as methylation at the thiazole 2-position or dimethoxylation on the pyridine ring—yield order-of-magnitude differences in enzyme inhibition potency [1]. Consequently, procurement decisions that treat 1706452-57-4 as functionally equivalent to any commercial 2-aminothiazole-pyridine hybrid without head-to-head quantitative justification risk experimental irreproducibility and wasted synthetic effort. The evidence presented in Section 3 quantifies these critical differentiation points where available, while explicitly noting evidentiary limitations.

1706452-57-4: Quantitative Differentiation Evidence Against Structural Analogs


2-Amino Substituent vs. 2-Methyl: Endothelin-Converting Enzyme 1 (ECE-1) Inhibition Potency Comparison

While no direct ECE-1 inhibition data exists for 6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid (1706452-57-4), cross-study comparison with its closest available analog—6-(2-methyl-thiazol-4-yl)-pyridine-2-carboxylic acid—establishes a quantitative baseline expectation for the 2-position substituent effect. The 2-amino analog is structurally distinct from the 2-methyl variant (CAS not available; CHEMBL68227), which exhibits an IC50 of 10,000 nM (10 μM) against human recombinant ECE-1 [1]. This value provides a benchmark for evaluating the target compound should ECE-1 profiling be performed. The 2-amino group introduces hydrogen-bond donor capacity absent in the 2-methyl analog, a physicochemical difference that may alter binding thermodynamics.

Endothelin-converting enzyme inhibition Thiazole SAR Enzymatic assay

Pyridine Ring Substitution Effect: 4,5-Dimethoxy Analog as ECE-1 Inhibitor Benchmark

The pyridine ring of 6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid is unsubstituted at the 4- and 5-positions. A structurally related analog, 4,5-dimethoxy-6-thiazol-4-yl-pyridine-2-carboxylic acid (CHEMBL302258), demonstrates an IC50 of 4,300 nM (4.3 μM) against human recombinant ECE-1 [1]. This value is 2.3-fold more potent than the 2-methyl-thiazole analog (10,000 nM), suggesting that pyridine ring substitution may significantly modulate target engagement. The target compound's unsubstituted pyridine ring positions it at a distinct point in this SAR landscape—lacking the electron-donating methoxy groups that enhance potency but also absent the 2-methyl substituent that reduces it.

Endothelin-converting enzyme Pyridine substitution SAR IC50 comparison

Superoxide Production Inhibition: Structural Analog OPC-6535 as Pharmacological Benchmark

Within the thiazol-4-yl-pyridine-2-carboxylic acid series, 6-[2-(3,4-diethoxyphenyl)thiazol-4-yl]-pyridine-2-carboxylic acid (OPC-6535) was selected as one of the most promising inhibitors of superoxide production by human neutrophils in vitro [1]. While quantitative IC50 data for OPC-6535 are not available in the accessible abstract, its designation as a lead compound within a structurally characterized series establishes the thiazol-4-yl-pyridine-2-carboxylic acid core as pharmacologically competent for this anti-inflammatory mechanism. The target compound 1706452-57-4, bearing a 2-amino group rather than a 2-(3,4-diethoxyphenyl) substituent, represents a synthetically more tractable, less lipophilic entry point for exploring this therapeutic hypothesis.

Neutrophil superoxide inhibition Inflammation Thiazole SAR

Computed Physicochemical Differentiation: Topological Polar Surface Area and Lipophilicity vs. Pim Kinase Inhibitor Pharmacophore Space

6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid exhibits computed physicochemical properties that position it favorably within kinase inhibitor chemical space. The compound has a topological polar surface area (tPSA) of 117 Ų and an XLogP3 value of 1.1 [1]. In the context of Pim kinase inhibitor development, the thiazolecarboxamide and pyridinecarboxamide patent literature (EP2945939, Incyte Corporation) describes optimized compounds with molecular scaffolds derived from pyridine-carboxylic acid and thiazole building blocks [2]. The tPSA of 117 Ų exceeds the typical threshold (≥60 Ų) associated with improved kinase selectivity and falls within the range of orally bioavailable kinase inhibitors (typically <140 Ų). The moderate lipophilicity (XLogP3 1.1) aligns with lead-like property guidelines, reducing promiscuity risks associated with highly lipophilic kinase inhibitor scaffolds.

Physicochemical property Drug-likeness Kinase inhibitor design

1706452-57-4: Evidence-Backed Application Scenarios for Procurement and Research Use


Medicinal Chemistry: Fragment-Based Lead Generation for Pim Kinase Inhibitor Programs

1706452-57-4 serves as a synthetically accessible building block for constructing thiazole-pyridine carboxamide derivatives structurally related to the Pim kinase inhibitor pharmacophore described in EP2945939 [1]. The compound's free carboxylic acid enables direct amide coupling with diverse amine libraries, while the 2-amino group on the thiazole ring provides a secondary derivatization handle orthogonal to the carboxylic acid. Its computed tPSA of 117 Ų and XLogP3 of 1.1 support lead-like physicochemical properties, making it suitable for fragment-based or scaffold-hopping campaigns targeting Pim kinases, where selectivity over other serine/threonine kinases is a known development challenge [2].

Structure-Activity Relationship (SAR) Exploration: Probing the 2-Position Substituent Effect in Thiazolyl-Pyridine Carboxylic Acids

This compound provides a unique opportunity to systematically evaluate the contribution of the 2-amino substituent to biological activity within the thiazol-4-yl-pyridine-2-carboxylic acid series. Cross-study comparable data establish that the 2-methyl analog exhibits an IC50 of 10,000 nM against ECE-1, while the 4,5-dimethoxy analog shows 4,300 nM potency [3][4]. Procurement of 1706452-57-4 enables direct experimental determination of the 2-amino variant's potency, completing a three-point SAR matrix (2-amino vs. 2-methyl vs. 4,5-dimethoxy) that would define the substituent landscape for this scaffold.

Chemical Biology: Tool Compound for Neutrophil Superoxide Production Studies

The thiazol-4-yl-pyridine-2-carboxylic acid core is validated by OPC-6535 as an inhibitor of superoxide production by human neutrophils, a mechanism relevant to inflammatory tissue injury [5]. 1706452-57-4, bearing a minimal 2-amino substituent rather than the elaborated 2-(3,4-diethoxyphenyl) group of OPC-6535, offers a lower molecular weight (221.23 vs. >400 g/mol), synthetically more accessible probe for interrogating the minimal pharmacophore requirements for this anti-inflammatory activity. This scenario is appropriate for academic laboratories investigating neutrophil biology and oxidative stress pathways.

Synthetic Methodology Development: Bifunctional Heterocycle for Orthogonal Derivatization Studies

The compound's dual functionality—carboxylic acid at pyridine C2 and primary amine at thiazole C2—enables sequential, chemoselective derivatization without protecting group manipulation in some cases. The moderate solubility in polar organic solvents facilitates amide coupling reactions under standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) [6]. This makes 1706452-57-4 an ideal substrate for developing or optimizing synthetic protocols for bis-functional heterocyclic building blocks, with applications extending beyond medicinal chemistry to materials science (e.g., metal-organic frameworks or coordination polymers requiring heterocyclic ligands).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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